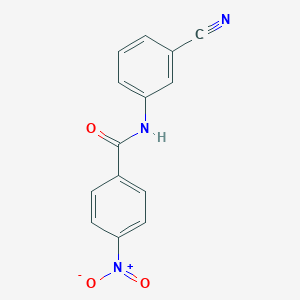

N-(3-cyanophenyl)-4-nitrobenzamide

Description

N-(3-cyanophenyl)-4-nitrobenzamide is a nitrobenzamide derivative featuring a 4-nitrobenzoyl group linked to a 3-cyanophenylamine moiety. The compound combines two pharmacologically significant groups:

- Nitro group: Known for its electron-withdrawing properties, it enhances electrophilic reactivity and influences bioactivity, including antimicrobial, antitumor, and anticonvulsant effects .

Properties

Molecular Formula |

C14H9N3O3 |

|---|---|

Molecular Weight |

267.24 g/mol |

IUPAC Name |

N-(3-cyanophenyl)-4-nitrobenzamide |

InChI |

InChI=1S/C14H9N3O3/c15-9-10-2-1-3-12(8-10)16-14(18)11-4-6-13(7-5-11)17(19)20/h1-8H,(H,16,18) |

InChI Key |

YWCQLKFTKGNJPQ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C#N |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Properties

The substituent on the phenyl ring significantly impacts electronic distribution, solubility, and biological interactions. Below is a comparative analysis:

Table 1: Substituent Effects on Key Properties

| Compound Name | Substituent | Molecular Weight | LogP* (Predicted) | Key Electronic Effect |

|---|---|---|---|---|

| N-(3-cyanophenyl)-4-nitrobenzamide | 3-CN | 283.25 | ~2.1 | Strong electron withdrawal, polar |

| N-(2,6-dimethylphenyl)-4-nitrobenzamide | 2,6-diCH3 | 286.29 | ~3.5 | Electron donation, hydrophobic |

| N-(3-chlorophenethyl)-4-nitrobenzamide | 3-Cl (phenethyl) | 290.70 | ~3.8 | Moderate electron withdrawal |

| N-(2,2-diphenylethyl)-4-nitrobenzamide | 2,2-diphenylethyl | 347.18 | ~5.2 | Bulky, lipophilic |

*LogP values estimated using fragment-based methods.

- Electron-withdrawing groups (e.g., -CN, -NO₂): Increase polarity and hydrogen-bonding capacity, enhancing interactions with biological targets like enzymes or receptors .

- Electron-donating groups (e.g., -CH₃) : Reduce solubility but improve membrane permeability due to hydrophobicity .

Pharmacological Activity

Table 2: Reported Bioactivities of Analogues

| Compound Name | Bioactivity (Model) | ED50/TD50/PI* | Mechanism Notes |

|---|---|---|---|

| N-(2,6-dimethylphenyl)-4-nitrobenzamide | Anticonvulsant (MES test in mice) | ED50 = 31.8 µM/kg, PI = 5.2 | Blocks voltage-gated sodium channels |

| N-(3-chloro-4-methylphenyl)-4-nitrobenzamide | Not reported | N/A | Hypothesized antimicrobial activity |

| N-(2,2-diphenylethyl)-4-nitrobenzamide | Bioactive fragment ions observed | N/A | Potential DNA intercalation |

*PI = Protective Index (TD50/ED50).

- Anticonvulsant Activity: Methyl and chloro substituents at ortho/meta positions enhance potency, likely due to steric effects that optimize target binding . The 3-cyano group may similarly improve affinity but with altered pharmacokinetics due to higher polarity.

- Mutagenicity Risks : Nitro groups can form DNA-reactive metabolites, but substituents like -CN may mitigate this by altering metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.